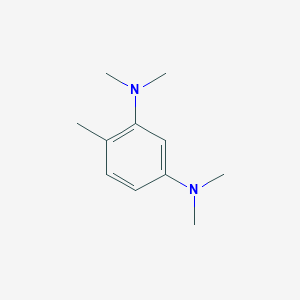
3-Chloroundec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloroundec-1-ene is an organic compound with the chemical formula C11H21Cl. It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the third carbon of an undecene chain. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chloroundec-1-ene can be synthesized through the nucleophilic substitution reaction of 10-undecen-1-ol with thionyl chloride. The reaction involves heating under reflux, stirring with a magnetic stir bar, and adding thionyl chloride dropwise. The reaction mixture is then heated at an oil bath temperature of 110°C until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of specialized equipment such as two-neck flasks, reflux condensers, and vacuum pumps to ensure efficient and safe production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloroundec-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding alcohols or acids.
Reduction: The double bond can be reduced to form saturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of various substituted alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of saturated alkanes.
Aplicaciones Científicas De Investigación
3-Chloroundec-1-ene is used in several scientific research applications, including:
Chemistry: As a reagent in the copolymerization of olefins with polar functionalized monomers.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of unsaturated fatty acids and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloroundec-1-ene involves its reactivity as a chlorinated alkene. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparación Con Compuestos Similares
11-Chloroundec-1-ene: Similar in structure but with the chlorine atom attached to the eleventh carbon.
1-Chloroundec-3-ene: Similar in structure but with the chlorine atom attached to the first carbon.
Uniqueness: 3-Chloroundec-1-ene is unique due to its specific positioning of the chlorine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positioning makes it a valuable intermediate in various chemical syntheses and industrial applications .
Propiedades
Número CAS |
65912-52-9 |
|---|---|
Fórmula molecular |
C11H21Cl |
Peso molecular |
188.74 g/mol |
Nombre IUPAC |
3-chloroundec-1-ene |
InChI |
InChI=1S/C11H21Cl/c1-3-5-6-7-8-9-10-11(12)4-2/h4,11H,2-3,5-10H2,1H3 |
Clave InChI |
PVWZVFSKEIXAML-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


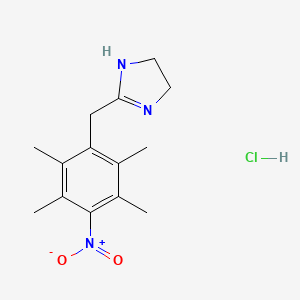
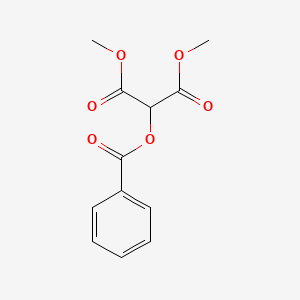
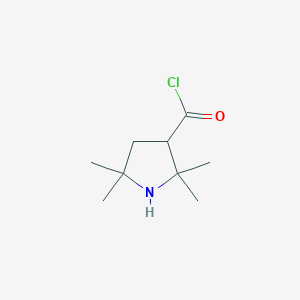


![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
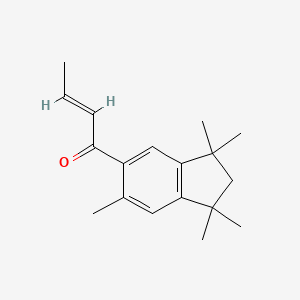
![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)
![3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol](/img/structure/B14473012.png)

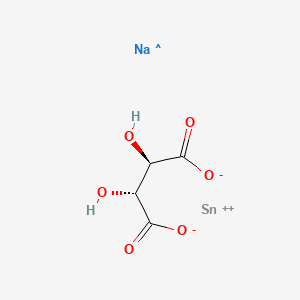

methanone](/img/structure/B14473048.png)
